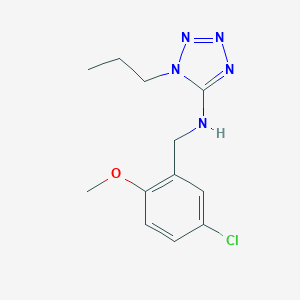

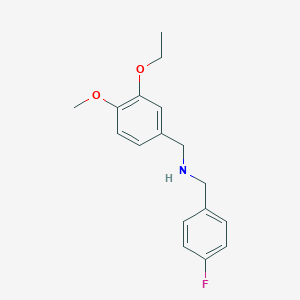

![molecular formula C19H21ClN2O3 B268208 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B268208.png)

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific research community due to its potential applications in dental and pharmaceutical industries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 495.06 g/mol.

Wirkmechanismus

The mechanism of action of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is based on its ability to bind to the tooth surface and release calcium and phosphate ions in a controlled manner. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide forms complexes with calcium and phosphate ions in saliva and plaque, which can then diffuse into the enamel surface of teeth. The released calcium and phosphate ions can then react with the fluoride ions present in toothpaste to form a protective layer of fluorapatite on the enamel surface. This layer can prevent demineralization and enhance remineralization of the enamel surface.

Biochemical and Physiological Effects

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has been shown to have several biochemical and physiological effects on the oral cavity. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by disrupting their cell membrane and inhibiting their metabolism. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can also enhance the remineralization of the enamel surface by increasing the concentration of calcium and phosphate ions in saliva and plaque. Additionally, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can reduce the sensitivity of teeth to hot and cold stimuli by blocking the dentinal tubules.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in water, which makes it easy to prepare solutions of known concentrations. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental setups. However, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has a low molecular weight and can easily diffuse across cell membranes, which can make it difficult to target specific cells or tissues. Additionally, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can interact with other compounds present in biological fluids, which can complicate its interpretation in some experiments.

Zukünftige Richtungen

There are several future directions for research on 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide in more detail, particularly its interactions with other compounds present in saliva and plaque. Additionally, further studies are needed to evaluate the efficacy and safety of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide in various dental and pharmaceutical applications. Finally, there is a need for more research on the long-term effects of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide on oral health and overall health.

Synthesemethoden

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is synthesized through the reaction of 4-chlorophenoxyacetic acid with N,N-diethylbenzamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential applications in the dental and pharmaceutical industries. In the dental industry, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is used as an active ingredient in toothpaste, mouthwash, and chewing gum to prevent and treat dental caries. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide works by remineralizing the enamel surface of teeth and inhibiting the growth of cariogenic bacteria. In the pharmaceutical industry, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is used as a drug delivery system for various drugs, such as antibiotics and anticancer agents. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can enhance the bioavailability and efficacy of these drugs by improving their solubility and stability.

Eigenschaften

Produktname |

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide |

|---|---|

Molekularformel |

C19H21ClN2O3 |

Molekulargewicht |

360.8 g/mol |

IUPAC-Name |

3-[[2-(4-chlorophenoxy)acetyl]amino]-N,N-diethylbenzamide |

InChI |

InChI=1S/C19H21ClN2O3/c1-3-22(4-2)19(24)14-6-5-7-16(12-14)21-18(23)13-25-17-10-8-15(20)9-11-17/h5-12H,3-4,13H2,1-2H3,(H,21,23) |

InChI-Schlüssel |

NLLITNLFCPFWJI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

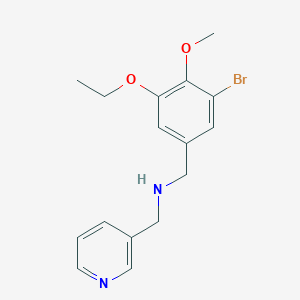

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)

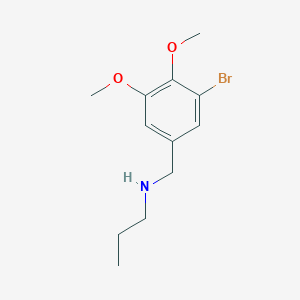

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)

![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)

![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)